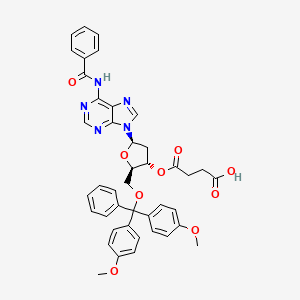
5,5-Dimethylhexan-2-one
Vue d'ensemble
Description
The compound 5,5-Dimethylhexan-2-one is not directly studied in the provided papers. However, related compounds and their chemical behaviors can offer insights into the properties and reactions that this compound may undergo. For instance, the thermal degradation of 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane (DBPH) has been investigated, which shares a similar carbon backbone to this compound . Additionally, the molecular structure and intramolecular hydrogen bonding of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione have been studied, which could provide comparative data on the molecular structure of this compound .
Synthesis Analysis
While there is no direct synthesis of this compound reported, the synthesis of related compounds such as 5-propyl-2,3-Dimethylpyrazine has been explored using radical alkylation mechanisms . This suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound, considering the reactivity of the methyl groups and the ketone functionality.
Molecular Structure Analysis
The molecular structure of this compound can be inferred to some extent from studies on similar molecules. For example, the conformation and molecular structure of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione have been investigated using density functional theory calculations and various spectroscopic methods . These studies provide a basis for understanding the electronic structure and potential conformations of this compound.
Chemical Reactions Analysis
The chemical reactions of this compound can be hypothesized based on the reactions of structurally similar compounds. For instance, the low-temperature oxidation of 2,5-dimethylhexane has been studied, revealing insights into the initial oxidation steps and product formation that could be relevant to this compound . Additionally, the comprehensive combustion chemistry of 2,5-dimethylhexane provides data on the oxidation behavior and reaction pathways that may be similar to those of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be estimated by examining the properties of related compounds. The thermal degradation study of DBPH provides information on thermal safety parameters and decomposition kinetics . The study on 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione offers data on intramolecular hydrogen bonding and spectroscopic properties . These studies contribute to a broader understanding of the physical and chemical behavior of ketones with similar structures to this compound.
Applications De Recherche Scientifique
1. Combustion Chemistry and Fuel Characteristics
5,5-Dimethylhexan-2-one, closely related to various dimethylhexane compounds, has significant implications in combustion chemistry, particularly in understanding the combustion behavior of hydrocarbon fuels with similar structures. Studies on compounds like 2,5-dimethylhexane have helped in elucidating the oxidation behavior under various conditions, contributing to a better understanding of real fuel combustion characteristics (Sarathy et al., 2014).
2. Vibrational and Conformational Analysis
Research involving dimethylhexanes, which are structurally related to this compound, has provided insights into vibrational and conformational properties of these molecules. This includes studies on how different conformers exist and behave under various conditions, enhancing our understanding of their molecular structures and dynamics (Crowder & Jaiswal, 1983).
3. Photoionization Mass Spectrometric Studies
In the context of low-temperature oxidation, photoionization mass spectrometric measurements on compounds like 2,5-dimethylhexane provide valuable information on initial reaction pathways. This research is crucial for understanding the autoignition chemistry of fuels, with direct relevance to the study of this compound and similar substances (Rotavera et al., 2014).
4. Synthesis and Characterization in Organic Chemistry
The synthesis and characterization of various derivatives of dimethylhexanes, including this compound, have significant implications in organic chemistry. These studies often involve exploring new synthetic methods and understanding the molecular structure of these compounds, contributing to the field of medicinal chemistry and drug discovery (Faul et al., 2001).
5. Biological Evaluation and Medicinal Applications
Research on derivatives of this compound also extends to biological evaluations, including studies on their anticancer, DNA binding, and antibacterial properties. This area of research is critical for the development of new therapeutic agents and understanding the interaction of these compounds with biological systems (Gupta et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with 5,5-Dimethylhexan-2-one include H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5,5-dimethylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(9)5-6-8(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNIJJDUDQZZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453715 | |
| Record name | 5,5-dimethyl-2-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14272-73-2 | |
| Record name | 5,5-dimethyl-2-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethylhexan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)





![(S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]propionamide](/img/structure/B1278803.png)



